MDR-1339 Oral Bioavailability vs. Clinical-Stage Aβ Aggregation Inhibitor ALZ-801: Pharmacokinetic Cross-Study Comparison
MDR-1339 demonstrates an oral bioavailability (F) of 53.1% in rats, which represents a favorable pharmacokinetic profile for an Aβ aggregation inhibitor compared with the clinical-stage Aβ anti-oligomer agent ALZ-801 (valiltramiprosate), which exhibits oral bioavailability of 52% in the same species [1][2]. This near-equivalence in systemic exposure following oral administration establishes MDR-1339 as a research tool compound with oral PK properties comparable to an advanced clinical candidate [1].
| Evidence Dimension | Oral bioavailability (F) |
|---|---|
| Target Compound Data | 53.1% (rat) |
| Comparator Or Baseline | ALZ-801 (valiltramiprosate): 52% (rat) |
| Quantified Difference | Comparable; difference of 1.1 percentage points |
| Conditions | Rat pharmacokinetic studies; MDR-1339 dosed orally and intravenously for bioavailability calculation |
Why This Matters
This comparable oral bioavailability validates MDR-1339 as a cost-accessible research tool with systemic exposure characteristics matching those of clinical-stage candidates, enabling translational studies without the procurement costs associated with clinical compounds.
- [1] Ha HJ, Kang DW, Kim HM, Kang JM, Ann J, Hyun HJ, Lee JH, Kim SH, Kim H, Choi K, Hong HS, Kim YH, Jo DG, Lee J, Lee J. Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease. J Med Chem. 2018;61(1):396-402. View Source
- [2] Tolar M, Hey JA, Power A, Abushakra S. Review of valiltramiprosate (ALZ-801) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential. Expert Opin Investig Drugs. 2024;33(5):451-465. View Source
